![molecular formula C10H11BrClN B2673423 [1-(4-Bromo-2-chlorophenyl)cyclopropyl]methanamine CAS No. 1508522-85-7](/img/structure/B2673423.png)
[1-(4-Bromo-2-chlorophenyl)cyclopropyl]methanamine
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Overview
Description
“[1-(4-Bromo-2-chlorophenyl)cyclopropyl]methanamine” is a chemical compound with the CAS Number: 1508522-85-7 . It has a molecular weight of 260.56 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11BrClN/c11-7-1-2-8(9(12)5-7)10(6-13)3-4-10/h1-2,5H,3-4,6,13H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“[1-(4-Bromo-2-chlorophenyl)cyclopropyl]methanamine” is a liquid at room temperature . It has a molecular weight of 260.56 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Medicinal Chemistry and Drug Development
SGLT2 Inhibition:(SGLT2): inhibitors play a crucial role in managing diabetes by reducing glucose reabsorption in the kidneys. Researchers have explored novel C-glycosides as SGLT2 inhibitors. The modification of the diarylmethane aglycone, exemplified by dapagliflozin and ertugliflozin, involves incorporating the 4-chloro-3-(4-ethoxybenzyl)phenyl moiety. To achieve this, [1-(4-Bromo-2-chlorophenyl)cyclopropyl]methanamine serves as a key building block .
Organic Synthesis
Enantiomerically Pure Diarylethanes: The synthesis of enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethanes [®-2 and (S)-2] starts from (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. The critical step involves resolving 2-(5-bromo-2-chlorophenyl)-2-(4-ethoxyphenyl)acetic acid. This procedure is cost-effective, scalable, and yields individual enantiomers suitable for pharmaceutical purposes .
Chemical Biology
Building Blocks for Molecular Design: Researchers use [1-(4-Bromo-2-chlorophenyl)cyclopropyl]methanamine as a versatile building block. Its incorporation into molecules allows for the modification of diarylethane aglycones, leading to potential drug candidates. Understanding its structure-activity relationship is essential for drug discovery .
Coordination Chemistry
Ligand Design: The cyclopropylamine moiety in this compound can serve as a ligand in coordination chemistry. Researchers explore its coordination behavior with transition metals, potentially leading to novel complexes with interesting properties.
Safety and Hazards
properties
IUPAC Name |
[1-(4-bromo-2-chlorophenyl)cyclopropyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClN/c11-7-1-2-8(9(12)5-7)10(6-13)3-4-10/h1-2,5H,3-4,6,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHGKZPISMBYQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=C(C=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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